Lithium (quinolin-2-YL)trihydroxyborate
Overview
Description
Lithium (quinolin-2-YL)trihydroxyborate: is a chemical compound with the molecular formula C9H9BLiNO3 and a molecular weight of 197 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . The compound is characterized by its unique structure, which includes a quinoline ring bonded to a trihydroxyborate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lithium (quinolin-2-YL)trihydroxyborate typically involves the reaction of quinoline derivatives with boric acid and lithium hydroxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Lithium (quinolin-2-YL)trihydroxyborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: It can be reduced to form simpler borate compounds.
Substitution: The trihydroxyborate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives and borate compounds, which can be further utilized in different chemical processes .
Scientific Research Applications
Chemistry: In chemistry, Lithium (quinolin-2-YL)trihydroxyborate is used as a building block for synthesizing more complex molecules. It serves as a precursor in the preparation of various quinoline-based compounds .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action .
Medicine: While not used directly in medicine, this compound is explored for its potential therapeutic applications. Studies focus on its ability to modulate biological pathways and its efficacy in preclinical models .
Industry: In industrial settings, the compound is used in the development of new materials and as a catalyst in chemical reactions. Its unique properties make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of Lithium (quinolin-2-YL)trihydroxyborate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may modulate the activity of enzymes involved in oxidative stress and inflammation .
Comparison with Similar Compounds
- Lithium (quinolin-2-YL)trihydroxyborate
- Lithium (quinolin-2-YL)tetrahydroxyborate
- Lithium (quinolin-2-YL)pentahydroxyborate
Comparison: this compound is unique due to its specific trihydroxyborate group, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and stability profiles, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
lithium;trihydroxy(quinolin-2-yl)boranuide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BNO3.Li/c12-10(13,14)9-6-5-7-3-1-2-4-8(7)11-9;/h1-6,12-14H;/q-1;+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPMZQKMOLYANE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC2=CC=CC=C2C=C1)(O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BLiNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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